molecular formula C4H4ClN3 B041553 2-Amino-3-chloropyrazine CAS No. 6863-73-6

2-Amino-3-chloropyrazine

Cat. No. B041553
Key on ui cas rn: 6863-73-6
M. Wt: 129.55 g/mol
InChI Key: AEVSSZHXGJAPIE-UHFFFAOYSA-N
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Patent
US04537889

Procedure details

Following the general procedure of Example 5(B), 3.88 g. of 2-amino-3-chloropyrazine and 9.21 g. of α-bromo-2-methoxy-4-methylsulfonylacetophenone were reacted to give 4.8 g. of the intermediate 8-chloro-2-(2-methoxy-4-methylsulfonylphenyl)imidazo[1,2-a]pyrazine hydrobromide. The hydrobromide salt (3.6 g.) was hydrogenated in 195 ml. of dimethylformamide and 2.7 g. of triethylamine in the presence of 1 g. of 5% palladium-on-barium sulfate. After filtration, the solution was poured into 700 ml. of ethyl acetate, washed four times with a saturated sodium chloride solution and the solvent concentrated in vacuo. At a reduced volume crystallization occurred and 540 mg. of the title product were recovered by filtration.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
α-bromo-2-methoxy-4-methylsulfonylacetophenone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
8-chloro-2-(2-methoxy-4-methylsulfonylphenyl)imidazo[1,2-a]pyrazine hydrobromide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
hydrobromide salt
Quantity
3.6 g
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
palladium-on-barium sulfate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven

Identifiers

REACTION_CXSMILES
NC1C(Cl)=NC=CN=1.Br.Cl[C:11]1[C:12]2[N:13]([CH:17]=[C:18]([C:20]3[CH:25]=[CH:24][C:23]([S:26]([CH3:29])(=[O:28])=[O:27])=[CH:22][C:21]=3[O:30][CH3:31])[N:19]=2)[CH:14]=[CH:15][N:16]=1.CN(C)C=O>C(N(CC)CC)C>[CH3:31][O:30][C:21]1[CH:22]=[C:23]([S:26]([CH3:29])(=[O:28])=[O:27])[CH:24]=[CH:25][C:20]=1[C:18]1[N:19]=[C:12]2[CH:11]=[N:16][CH:15]=[CH:14][N:13]2[CH:17]=1 |f:1.2|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC1=NC=CN=C1Cl
Step Two
Name
α-bromo-2-methoxy-4-methylsulfonylacetophenone
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
8-chloro-2-(2-methoxy-4-methylsulfonylphenyl)imidazo[1,2-a]pyrazine hydrobromide
Quantity
0 (± 1) mol
Type
reactant
Smiles
Br.ClC=1C=2N(C=CN1)C=C(N2)C2=C(C=C(C=C2)S(=O)(=O)C)OC
Step Four
Name
hydrobromide salt
Quantity
3.6 g
Type
reactant
Smiles
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN(C=O)C
Step Six
Name
palladium-on-barium sulfate
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Seven
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)N(CC)CC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to give 4.8 g
FILTRATION
Type
FILTRATION
Details
After filtration
ADDITION
Type
ADDITION
Details
the solution was poured into 700 ml
WASH
Type
WASH
Details
of ethyl acetate, washed four times with a saturated sodium chloride solution
CONCENTRATION
Type
CONCENTRATION
Details
the solvent concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
At a reduced volume crystallization
FILTRATION
Type
FILTRATION
Details
of the title product were recovered by filtration

Outcomes

Product
Name
Type
Smiles
COC1=C(C=CC(=C1)S(=O)(=O)C)C=1N=C2N(C=CN=C2)C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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